molecular formula C8H15N3O4 B13903571 2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid CAS No. 171738-82-2

2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid

Cat. No.: B13903571
CAS No.: 171738-82-2
M. Wt: 217.22 g/mol
InChI Key: RLMISHABBKUNFO-UHFFFAOYSA-N
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Description

2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid is a derivative of glycine, an amino acid that plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid typically involves the reaction of glycine derivatives with appropriate reagents under controlled conditions. One common method includes the use of protective groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, influencing metabolic processes and biochemical reactions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its versatility makes it valuable for research and industrial applications .

Properties

CAS No.

171738-82-2

Molecular Formula

C8H15N3O4

Molecular Weight

217.22 g/mol

IUPAC Name

2-[2-(2-aminopropanoylamino)propanoylamino]acetic acid

InChI

InChI=1S/C8H15N3O4/c1-4(9)7(14)11-5(2)8(15)10-3-6(12)13/h4-5H,3,9H2,1-2H3,(H,10,15)(H,11,14)(H,12,13)

InChI Key

RLMISHABBKUNFO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NCC(=O)O)N

Origin of Product

United States

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